molecular formula C6H13O3P B093153 Cyclohexylphosphonic acid CAS No. 1005-23-8

Cyclohexylphosphonic acid

Cat. No.: B093153
CAS No.: 1005-23-8
M. Wt: 164.14 g/mol
InChI Key: FBSFTJQYCLLGKH-UHFFFAOYSA-N
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Description

Cyclohexylphosphonic acid is a phosphorus-based compound characterized by a cyclohexyl group attached to a phosphonic acid moiety. This compound is part of a broader class of phosphonic acids, which are known for their stability and versatility in various chemical applications. This compound is particularly noted for its use as a ligand in organometallic chemistry and its role in the synthesis of organophosphorus compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the oxidation of cyclohexylphosphine with hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced via the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyclohexylphosphonic acid can be compared with other phosphonic acids such as phenylphosphonic acid, naphthylphosphonic acid, and thienylphosphonic acid. While all these compounds share the phosphonic acid functional group, this compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring bulky and stable ligands .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclohexylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O3P/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFTJQYCLLGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143343
Record name Cyclohexylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-23-8
Record name P-Cyclohexylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylphosphonic acid
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Record name Cyclohexylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylphosphonic acid
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Synthesis routes and methods

Procedure details

A cycloalkyl phosphorus compound is obtained by the catalytic hydrogenation of a substituted or unsubstituted aryl phosphonic acid using a heterogeneous catalyst which is a Group VIII metal on carbon. The hydrogenation is preferably effected in water. The catalyst can be ruthenium or carbon. When phenylphosphonic acid is used as the starting material, a yield of about 95% of essentially pure cyclohexylphosphonic acid can be obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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